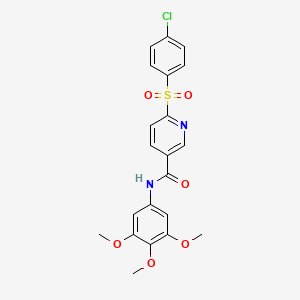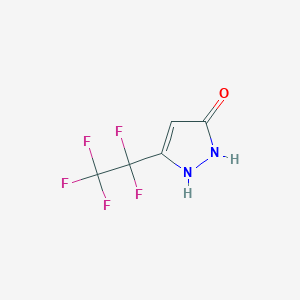
3-(pentafluoroethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pentafluoroethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C5H3F5N2O and its molecular weight is 202.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
3-(Pentafluoroethyl)-1H-pyrazol-5-ol has been utilized in the synthesis of various pyrazoles and β-diketones. Grünebaum et al. (2016) improved the synthesis procedure for trifluoromethyl substituted pyrazoles, which included derivatives like 5-(pentafluoroethyl)-3-(trifluoromethyl)-1H-pyrazole. They emphasized low-cost and easily available materials, characterizing the products using NMR spectroscopy and differential scanning calorimetry (Grünebaum et al., 2016).
Organometallic Chemistry
In organometallic chemistry, Dias and Kim (1996) synthesized 3-(pentafluoroethyl)pyrazole and used it to create novel tris(pyrazolyl)borates. They prepared sodium salts and copper−carbon monoxide adducts from these pyrazoles, analyzing them via NMR and IR spectroscopies (Dias & Kim, 1996).
Energetic Materials
Ye et al. (2007) investigated the synthesis of pentafluorosulfanylpyrazole and its derivatives as energetic materials. They found that the SF5 group significantly enhances the detonation performance compared to the CF3 group, making these materials relevant in this context (Ye et al., 2007).
Medicinal Chemistry
In the field of medicinal chemistry, the synthesis and evaluation of derivatives of pyrazol-5-ol have been a focus. For example, Burgart et al. (2019) worked on the selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesizing analgesic compounds, highlighting its potential therapeutic applications (Burgart et al., 2019).
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSKOYLEDXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
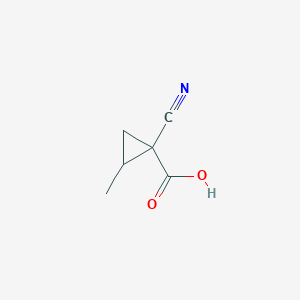
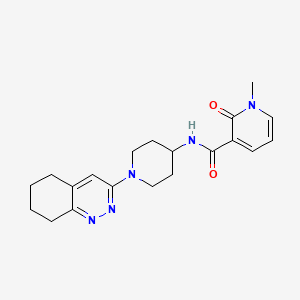
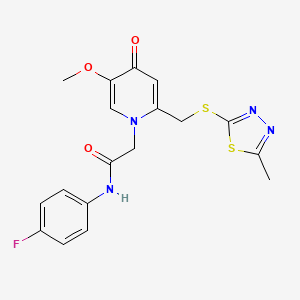

![N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751690.png)
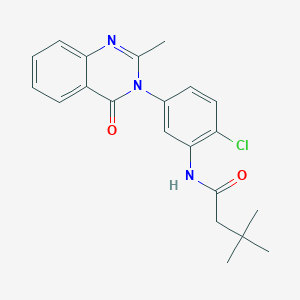

![7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2751694.png)
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride](/img/structure/B2751696.png)
![[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2751697.png)


![3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2751702.png)
